3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(5,7-dimethyl-triazolo[1,5-a]pyrimidin-6-yl)propanoic acid, which precisely describes the structural arrangement of the molecule. This nomenclature follows the established conventions for naming fused heterocyclic systems, where the triazolopyrimidine core is designated as triazolo[1,5-a]pyrimidine to indicate the specific fusion pattern between the triazole and pyrimidine rings. The positional numbering system inherent in this nomenclature provides clear identification of the substitution pattern, with dimethyl groups located at positions 5 and 7 of the fused ring system, and the propanoic acid chain attached at position 6.
The compound has been assigned Chemical Abstracts Service registry number 842955-63-9, which serves as a unique identifier in chemical databases and literature. This registry number facilitates unambiguous identification of the compound across various research platforms and commercial suppliers. The Chemical Abstracts Service indexing system provides alternative names for this compound, including variations in the representation of the fused ring system that may appear in different databases and publications.
Molecular Formula and Weight Analysis
The molecular formula of 3-(5,7-dimethyl-triazolo[1,5-a]pyrimidin-6-yl)propanoic acid is C₁₀H₁₂N₄O₂, indicating a composition of ten carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and two oxygen atoms. This formula reflects the presence of the fused triazolopyrimidine heterocycle with its associated methyl substituents and the propanoic acid functional group. The molecular weight has been calculated as 220.23 grams per mole, representing the sum of the atomic weights of all constituent atoms in the molecule.
The molecular composition provides insights into the electronic characteristics of the compound. The high nitrogen content, representing four nitrogen atoms within the ten-atom carbon framework, contributes significantly to the electron-rich nature of the heterocyclic system. The nitrogen-to-carbon ratio of 0.4 indicates substantial heteroatomic character, which influences both the physical properties and potential biological activities of the compound. The presence of two oxygen atoms exclusively within the carboxylic acid functionality demonstrates the focused localization of polar character in the molecule.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄O₂ |
| Molecular Weight | 220.23 g/mol |
| Carbon Content | 54.54% |
| Hydrogen Content | 5.49% |
| Nitrogen Content | 25.44% |
| Oxygen Content | 14.53% |
The simplified molecular-input line-entry system representation CC1=C(C(=NC2=NC=NN12)C)CCC(=O)O provides a linear notation that encodes the complete molecular structure. This notation begins with the methyl group at position 7, proceeds through the fused ring system, and terminates with the propanoic acid chain, offering a compact method for database storage and computational analysis.
Structural Features of the Triazolopyrimidine Core
The triazolopyrimidine core of 3-(5,7-dimethyl-triazolo[1,5-a]pyrimidin-6-yl)propanoic acid represents a sophisticated fused heterocyclic system that combines the electronic properties of both triazole and pyrimidine rings. The triazolo[1,5-a]pyrimidine framework belongs to the class of aza-indolizines, which have been characterized as aza-analogs of delocalized ten-π electron systems consisting of an electron-rich five-membered ring fused to an electron-deficient six-membered ring. This electronic distribution creates a unique aromatic system with distinct reactivity patterns and binding characteristics.
The fusion pattern in this triazolopyrimidine system involves the nitrogen atoms at positions 1 and 5 of the triazole ring connecting to the pyrimidine ring at positions a and 1 respectively. This specific arrangement results in a planar, conjugated system where electron delocalization extends across both rings. The triazole portion contributes six π electrons to the overall aromatic system, while the pyrimidine ring provides four π electrons, creating a stable ten-electron aromatic framework. The International Union of Pure and Applied Chemistry Chemical Identifier InChI=1S/C10H12N4O2/c1-6-8(3-4-9(15)16)7(2)14-10(13-6)11-5-12-14/h5H,3-4H2,1-2H3,(H,15,16) provides a standardized representation of the complete molecular connectivity.
The dimethyl substitution pattern at positions 5 and 7 significantly influences the electronic characteristics and steric environment of the core structure. These methyl groups enhance the electron density of the fused ring system through inductive donation while simultaneously creating steric hindrance that affects the three-dimensional conformation of the molecule. The positioning of these substituents also influences the accessibility of the nitrogen atoms for potential coordination or hydrogen bonding interactions.
| Structural Element | Position | Electronic Effect |
|---|---|---|
| Triazole Ring | N1, N2, N4 | Electron-rich, 6π electrons |
| Pyrimidine Ring | N3, C5, C6, C7 | Electron-deficient, 4π electrons |
| Methyl Groups | C5, C7 | Electron-donating, steric bulk |
| Propanoic Acid Chain | C6 | Electron-withdrawing, polar |
Positional Isomerism in Triazolopyrimidine Derivatives
The triazolopyrimidine scaffold exhibits remarkable structural diversity through positional isomerism, which arises from the various possible arrangements of nitrogen atoms within the fused ring system and the different substitution patterns that can be achieved. In the case of 3-(5,7-dimethyl-triazolo[1,5-a]pyrimidin-6-yl)propanoic acid, the specific triazolo[1,5-a]pyrimidine isomer represents one of several possible fusion patterns between triazole and pyrimidine rings. Alternative isomeric forms include triazolo[4,3-a]pyrimidine, triazolo[1,5-c]pyrimidine, and triazolo[1,5-a]pyrimidine systems, each possessing distinct electronic properties and reactivity profiles.
The [1,5-a] fusion pattern in the target compound creates a specific arrangement where the triazole ring is fused through its N1 and N5 positions to the pyrimidine ring, resulting in a particular distribution of nitrogen atoms throughout the bicyclic system. This arrangement differs significantly from other possible isomers in terms of electron distribution, aromatic character, and potential sites for chemical modification. Research has demonstrated that different triazolopyrimidine isomers can exhibit varying degrees of biological activity, with the specific fusion pattern often being a critical determinant of pharmacological properties.
The substitution pattern within the triazolopyrimidine framework also contributes to isomeric diversity. The placement of the propanoic acid chain at position 6 in this compound represents a specific regioisomer that differs from potential alternatives where the same substituent could be positioned at other available sites on the fused ring system. Similarly, the dimethyl substitution at positions 5 and 7 creates a unique substitution pattern that distinguishes this compound from related derivatives with different methyl group arrangements.
| Isomeric Type | Structural Variation | Impact on Properties |
|---|---|---|
| Fusion Isomers | [1,5-a] vs [4,3-a] vs [1,5-c] | Electronic distribution, aromaticity |
| Substitution Isomers | Position of propanoic acid chain | Reactivity, binding affinity |
| Substitution Isomers | Methyl group positions | Steric effects, electronic properties |
| Tautomeric Forms | Hydroxy vs oxo forms | Chemical stability, biological activity |
Properties
IUPAC Name |
3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-8(3-4-9(15)16)7(2)14-10(13-6)11-5-12-14/h5H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSSSDXVQWXROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360232 | |
| Record name | 3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842955-63-9 | |
| Record name | 3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WL-231219 involves the reaction of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine with propanoic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of WL-231219 is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
WL-231219 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
WL-231219 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of parasitic infections.
Industry: WL-231219 is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which WL-231219 exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
- Chain Length and Functional Groups: The acetic acid analogue (CAS: 851116-20-6) has a shorter carboxylic acid chain, which may reduce steric hindrance in target binding compared to the propanoic acid derivative .
- Tautomerism and Aromaticity : The 7-oxo derivative (CAS: 883550-13-8) exists in a dihydro form, disrupting aromaticity and altering electronic distribution .
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound (CAS: 1993095-02-5) improves aqueous solubility, critical for in vitro assays .
- Lipophilicity: Compared to the ethyl ester analogue (logP ~1.5), the propanoic acid derivative (logP estimated ~0.8) is more hydrophilic, favoring pharmacokinetic properties like absorption .
Biological Activity
3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a derivative of the triazolo-pyrimidine class of compounds, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₀H₁₄N₄O. The compound features a triazolo-pyrimidine ring system that contributes to its biological activity. Its molecular weight is approximately 206.24 g/mol with a predicted melting point of around 146.13 °C and a boiling point of approximately 358.83 °C .
Antimicrobial Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study demonstrated that triazole derivatives possess a broad spectrum of antibacterial activity due to their ability to interfere with bacterial cell wall synthesis .
Anticancer Properties
Triazolo-pyrimidines have also been investigated for their anticancer potential. In vitro studies have shown that derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Anti-inflammatory Effects
Compounds in this class have been evaluated for their anti-inflammatory properties. The presence of the propanoic acid moiety enhances the lipophilicity of the molecule, potentially improving its bioavailability and therapeutic efficacy in reducing inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways related to cancer progression.
- Interference with DNA Synthesis : The triazole ring can interact with nucleic acids or enzymes involved in DNA replication.
- Modulation of Ion Channels : Some derivatives act as calcium channel blockers, influencing cellular excitability and signaling .
Case Studies
- Antibacterial Activity : A study comparing various triazolo-pyrimidine derivatives found that those with a propanoic acid group exhibited enhanced antibacterial activity against E. coli compared to their acetic acid counterparts .
- Anticancer Efficacy : In a screening of triazole derivatives for anticancer activity, one compound similar to this compound showed IC50 values in the low micromolar range against MCF-7 cells .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₄O |
| Molecular Weight | 206.24 g/mol |
| Melting Point | ~146.13 °C |
| Boiling Point | ~358.83 °C |
| Antibacterial Activity | Effective against E. coli, S. aureus |
| Anticancer Activity | IC50 in low micromolar range against MCF-7 |
Q & A
Q. Table 1: Biological Activity of Selected Derivatives
| Derivative Structure | Target Organism | IC (µM) | Reference |
|---|---|---|---|
| 5-Chloro-substituted analog | Leishmania donovani | 2.4 ± 0.3 | |
| 7-Methyl-propanoic acid derivative | S. aureus | 8.7 ± 1.2 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
